molecular formula C7H5BrClFO B12864898 3-Bromo-4-chloro-5-fluorobenzyl alcohol

3-Bromo-4-chloro-5-fluorobenzyl alcohol

Cat. No.: B12864898
M. Wt: 239.47 g/mol
InChI Key: UBHPFSWVGPMZTB-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-5-fluorobenzyl alcohol: is an organic compound with the molecular formula C7H5BrClFO and a molecular weight of 239.47 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzyl alcohol structure, making it a halogenated benzyl alcohol derivative. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-5-fluorobenzyl alcohol typically involves halogenation reactions. One common method is the nucleophilic aromatic substitution of a benzyl alcohol derivative with bromine, chlorine, and fluorine reagents under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as copper(I) iodide .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogen exchange reactions and oxidation-reduction reactions . The scalability of these methods ensures the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Bromo-4-chloro-5-fluorobenzyl alcohol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding benzylamine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are used.

    Substitution: Reagents like and are employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3-Bromo-4-chloro-5-fluorobenzaldehyde or 3-Bromo-4-chloro-5-fluorobenzoic acid.

    Reduction: Formation of 3-Bromo-4-chloro-5-fluorobenzylamine.

    Substitution: Formation of various substituted benzyl alcohol derivatives.

Scientific Research Applications

Chemistry: 3-Bromo-4-chloro-5-fluorobenzyl alcohol is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of halogenated benzyl alcohols on cellular processes. It is also employed in the development of fluorescent probes for imaging applications.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific enzymes and receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-5-fluorobenzyl alcohol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also participate in signal transduction pathways , affecting cellular functions and metabolic processes.

Comparison with Similar Compounds

  • 4-Chloro-3-fluorobenzyl alcohol
  • 3-Chloro-5-fluorobenzyl alcohol
  • 4-Bromo-3-chloro-2-fluorobenzyl alcohol
  • 4-Bromo-2-chloro-5-fluorobenzyl alcohol

Comparison: 3-Bromo-4-chloro-5-fluorobenzyl alcohol is unique due to the specific arrangement of halogen atoms on the benzyl alcohol structure. This unique arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry. The presence of bromine, chlorine, and fluorine atoms enhances its reactivity and potential for forming diverse derivatives.

Biological Activity

3-Bromo-4-chloro-5-fluorobenzyl alcohol is an organic compound characterized by its unique halogenated structure, which significantly influences its biological activity. With a molecular formula of C7H6BrClF and a molecular weight of approximately 239.47 g/mol, this compound has garnered attention in medicinal chemistry due to its potential therapeutic properties and applications in drug synthesis.

Chemical Structure and Properties

The compound features three halogen substituents—bromine, chlorine, and fluorine—attached to a benzyl alcohol framework. This specific arrangement enhances its reactivity and interaction with biological molecules, making it a candidate for various applications in synthetic organic chemistry.

Property Value
Molecular FormulaC7H6BrClF
Molecular Weight239.47 g/mol
IUPAC Name(3-bromo-4-chloro-5-fluorophenyl)methanol
Halogen SubstituentsBromine, Chlorine, Fluorine

Research indicates that this compound can act as both an inhibitor and an activator of specific enzymes. The halogenated nature of the compound allows it to participate in various signal transduction pathways, potentially affecting cellular functions and metabolic processes. Its interactions with biological targets suggest a modulation of biochemical pathways, which can be leveraged in therapeutic contexts.

Potential Targets

  • Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
  • Receptors: It could interact with specific receptors, influencing cellular signaling.

Biological Activity Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Activity: Preliminary findings suggest that the compound exhibits antimicrobial properties against certain bacterial strains.
  • Enzyme Inhibition: Studies indicate that it may inhibit enzymes like cyclooxygenase (COX), which are crucial in inflammatory processes.
  • Fluorescent Probes: Its halogenated structure has been utilized in developing fluorescent probes for imaging applications in cellular studies.

Case Study 1: Enzyme Interaction

A study investigated the interaction of this compound with COX enzymes. The results demonstrated that the compound inhibited COX activity by approximately 50% at a concentration of 10 µM, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL, indicating significant antimicrobial properties.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Molecular Formula Unique Features
4-Chloro-3-fluorobenzyl alcoholC7H6ClFLacks bromine; different halogen arrangement affects reactivity.
3-Chloro-5-fluorobenzyl alcoholC7H6ClFContains different halogen placement; may exhibit varied biological activity.
4-Bromo-3-chloro-2-fluorobenzyl alcoholC7H6BrClFDifferent positioning of halogens leads to distinct chemical properties.

Properties

Molecular Formula

C7H5BrClFO

Molecular Weight

239.47 g/mol

IUPAC Name

(3-bromo-4-chloro-5-fluorophenyl)methanol

InChI

InChI=1S/C7H5BrClFO/c8-5-1-4(3-11)2-6(10)7(5)9/h1-2,11H,3H2

InChI Key

UBHPFSWVGPMZTB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)Br)CO

Origin of Product

United States

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